3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.
Condensation Reaction: The benzotriazole derivative is then reacted with propanohydrazide under acidic or basic conditions to form the hydrazide intermediate.
Schiff Base Formation: Finally, the hydrazide intermediate undergoes a condensation reaction with 2-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted benzotriazole derivatives.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity, while the methoxybenzylidene group can interact with biological membranes or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties.
2-Methoxybenzaldehyde: A precursor used in the synthesis of the compound.
Propanohydrazide: Another precursor involved in the synthesis.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-5-2-6-13(16)12-18-20-17(23)10-11-22-15-8-4-3-7-14(15)19-21-22/h2-9,12H,10-11H2,1H3,(H,20,23)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCIVMJFGKPBG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326002-61-3 |
Source
|
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(2-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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